

Siduron: A Physicochemical and Technical Guide for Laboratory Applications

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Compound of Interest

Compound Name: Siduron

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Siduron**, a selective pre-emergent herbicide. The information compiled herein is intended to support laboratory research, safety protocols, and the development of new applications. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for key property determination are outlined.

Core Physicochemical Properties

Siduron, with the IUPAC name 1-(2-methylcyclohexyl)-3-phenylurea, is a colorless or white crystalline solid.^[1] Its fundamental physicochemical characteristics are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₀ N ₂ O	[1][2][3][4][5]
Molecular Weight	232.32 g/mol	[1][2][3][4][5][6]
Melting Point	135 °C	[1][2][6]
Boiling Point	~374.49 °C (rough estimate)	[6][7]
Vapor Pressure	4.0 x 10 ⁻⁹ mm Hg at 25 °C	[1]
Density	1.08 g/cm ³ at 25 °C	[1]
logP (Kow)	3.80	[1]
pKa	~12.38 (Predicted)	[7]
Physical Appearance	Colorless or white odorless solid/crystals	[1]

Solubility Profile

Siduron exhibits poor solubility in water but is significantly more soluble in various organic solvents. This property is crucial for developing formulations and for designing extraction and purification protocols in a laboratory setting.

Water Solubility

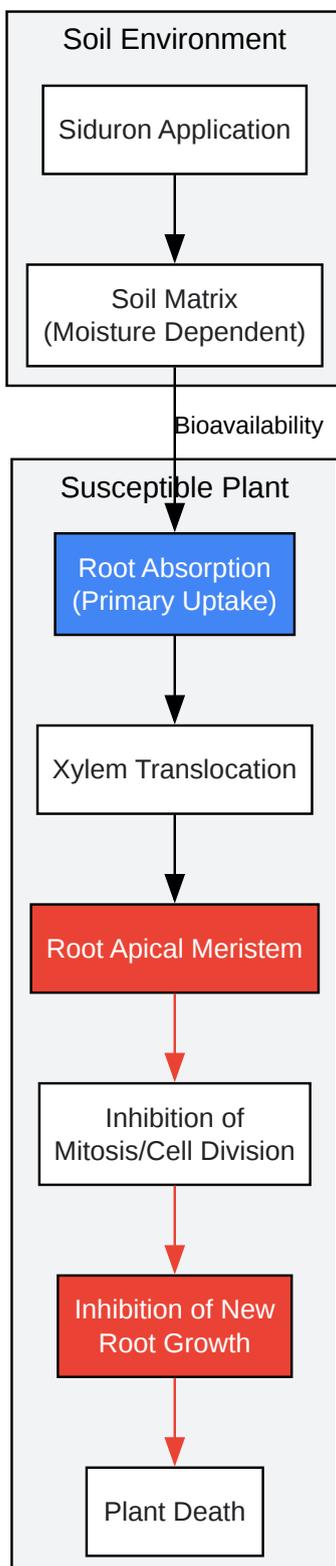
Solvent	Temperature	Solubility	Source
Water	25 °C	18 mg/L	[1][2][7]
Water	20 °C	22.3 mg/L	[8]

Solubility in Organic Solvents

Solvent	Temperature	Solubility (g/100 mL)	Source
Dimethylacetamide	25 °C	36.7	[1][2]
Dimethylformamide	25 °C	26.0	[1][2]
Ethanol	25 °C	16.0	[1][2]
Methylene Chloride	25 °C	11.8	[1][2]
Isophorone	25 °C	11.8	[1][2]
Cellosolve	25 °C	17.5	[1][2]

Mechanism of Action

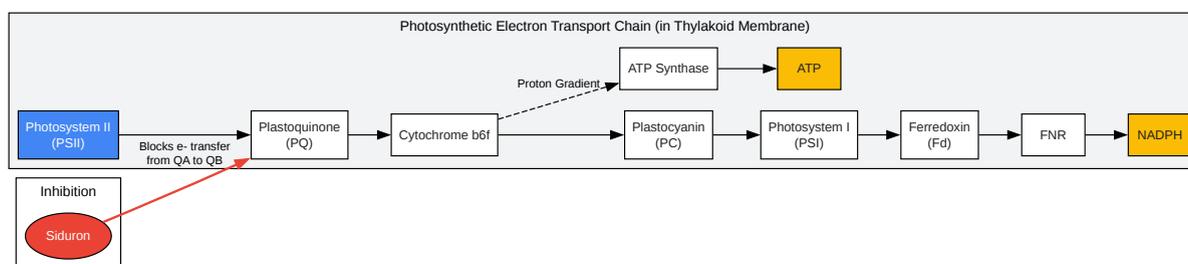
Siduron is a selective herbicide primarily absorbed by the roots and translocated through the xylem.[1][8] Unlike many other substituted urea herbicides that are potent inhibitors of photosynthesis, **Siduron**'s primary phytotoxic effect is the inhibition of root growth.[1][9][10] While it is classified as a photosystem II (PSII) inhibitor, its impact on photosynthesis is less significant than its effect on root development.[7][8] In susceptible plants, **Siduron** disrupts the formation or growth of new roots, leading to a decrease in root respiration and eventual plant death.[10][11]



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Siduron's primary mechanism of action: root growth inhibition.

While secondary to root inhibition, **Siduron**, like other phenylurea herbicides, can interfere with photosynthesis. It acts by blocking the electron transport chain at photosystem II (PSII), which disrupts the production of ATP and NADPH necessary for carbon fixation.



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Site of action for urea herbicides in photosystem II.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for research and development. Standard methodologies for key parameters are described below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which **Siduron** transitions from a solid to a liquid phase.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **Siduron** is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

- Apparatus: The capillary tube is placed in a melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar device).
- Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
- Calibration: The apparatus should be calibrated using standards with known melting points.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of **Siduron** in water at a specific temperature.

Methodology:

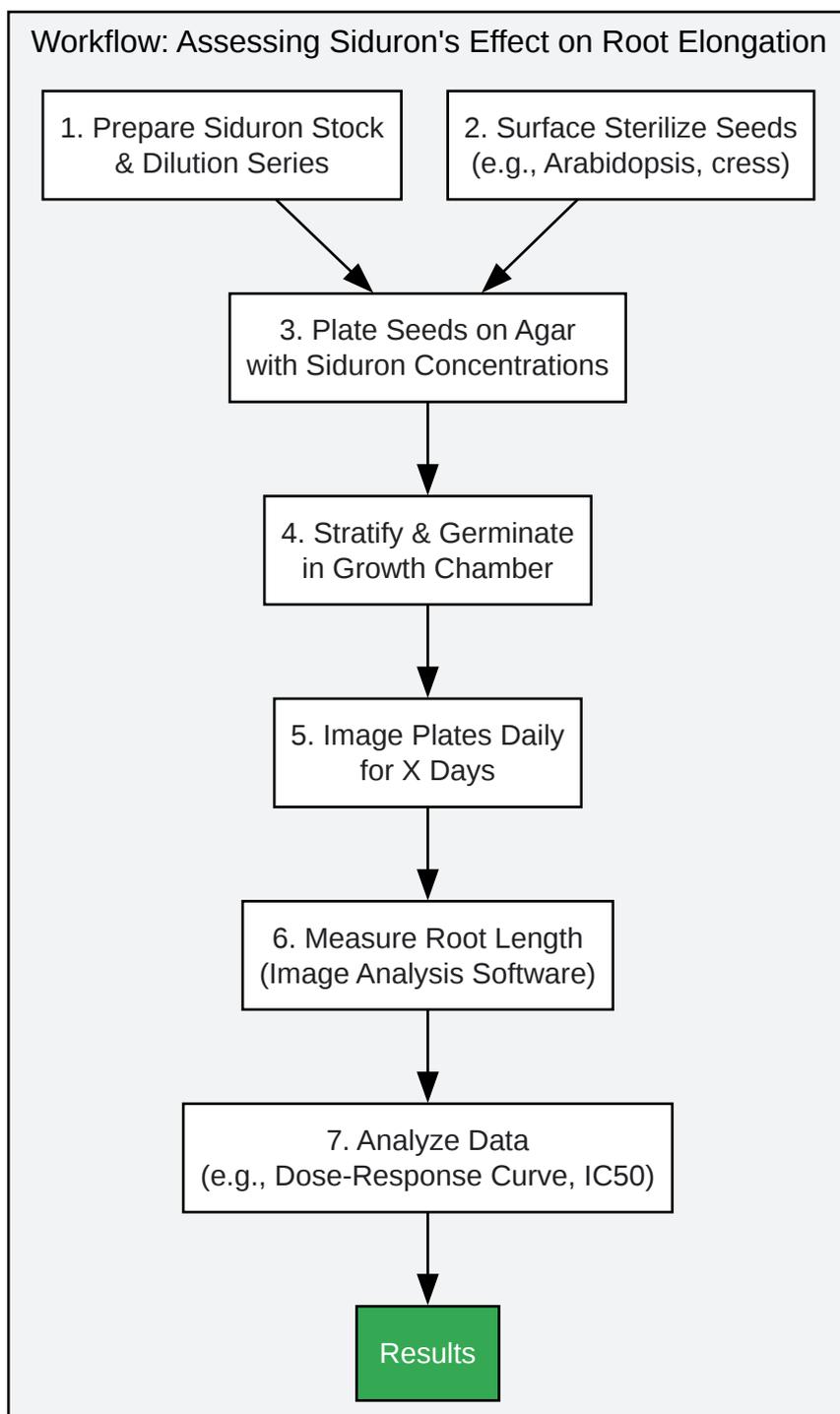
- Preparation: An excess amount of **Siduron** is added to a known volume of deionized water in a flask.
- Equilibration: The flask is sealed and agitated (e.g., on a shaker) in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the aqueous solution. Care must be taken to avoid temperature changes during this step.
- Quantification: The concentration of **Siduron** in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Replicates: The experiment should be performed in triplicate to ensure reproducibility.

Partition Coefficient (logP) Determination (Shake-Flask Method)

Objective: To determine the ratio of **Siduron**'s concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Methodology:

- Solvent Preparation: n-octanol and water are mutually saturated by mixing them and allowing the phases to separate.
- Partitioning: A known amount of **Siduron** is dissolved in either the water or n-octanol phase. This solution is then added to a flask containing a known volume of the other phase.
- Equilibration: The flask is sealed and shaken at a constant temperature until partitioning equilibrium is achieved (typically several hours).
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.
- Quantification: The concentration of **Siduron** in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).
- Calculation: The partition coefficient (P) is calculated as $P = \frac{[\text{Siduron}]_{\text{octanol}}}{[\text{Siduron}]_{\text{water}}}$. The logP is the base-10 logarithm of this value.



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A typical experimental workflow for lab bioassays.

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